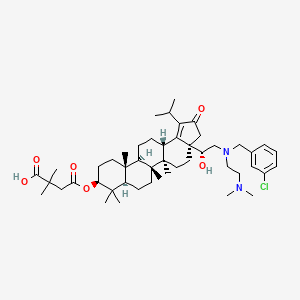

HIV-1 inhibitor-60

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(3-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H73ClN2O6/c1-30(2)40-34(52)26-48(37(53)29-51(24-23-50(10)11)28-31-13-12-14-32(49)25-31)22-21-46(8)33(41(40)48)15-16-36-45(7)19-18-38(57-39(54)27-43(3,4)42(55)56)44(5,6)35(45)17-20-47(36,46)9/h12-14,25,30,33,35-38,53H,15-24,26-29H2,1-11H3,(H,55,56)/t33-,35+,36-,37+,38+,45+,46-,47-,48+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNMRZSQABDJDK-PZFKGGKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1=O)C(CN(CCN(C)C)CC6=CC(=CC=C6)Cl)O)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC1=O)[C@H](CN(CCN(C)C)CC6=CC(=CC=C6)Cl)O)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H73ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

809.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Target Identification and Mechanism of Action of the HIV-1 Entry Inhibitor BMS-378806

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical overview of the target identification, mechanism of action, and characterization of the small molecule HIV-1 inhibitor, BMS-378806. It serves as a representative guide for the target deconvolution of novel HIV-1 entry inhibitors.

Introduction

The human immunodeficiency virus type 1 (HIV-1) presents a formidable challenge to global health. The viral entry process, a critical first step in the viral lifecycle, is a well-validated target for antiretroviral therapy. This process is initiated by the binding of the viral envelope glycoprotein gp120 to the host cell's CD4 receptor. This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor (either CCR5 or CXCR4), which in turn leads to membrane fusion and viral entry[1][2].

BMS-378806 is a small molecule inhibitor that potently blocks this initial stage of HIV-1 infection[3][4]. It represents a class of drugs known as attachment inhibitors. This guide details the experimental framework used to identify its molecular target, quantify its activity, and elucidate its mechanism of action.

Quantitative Data Presentation

The antiviral potency and target engagement of BMS-378806 have been quantified through various in vitro assays. The data are summarized below for clear comparison.

Table 1: Antiviral Activity of BMS-378806 against HIV-1

| Virus Type/Strain | Assay Cell Type | Parameter | Value | Reference |

| Laboratory & Clinical Isolates (Subtype B) | Various | Median EC₅₀ | 0.04 µM (40 nM) | [3][4] |

| R5, X4, and R5/X4 Tropic Viruses | Culture Assays | EC₅₀ Range | 0.85 - 26.5 nM | [5] |

| HIV-1 LAI | Not Specified | IC₅₀ (vs. gp120) | 0.1 µM | [5] |

| HIV-1 BAL | Not Specified | IC₅₀ (vs. gp120) | 0.1 µM | [5] |

| HIV-1 JRFL | Not Specified | IC₅₀ (vs. gp120) | 9.6 µM | [5] |

EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. IC₅₀ (50% inhibitory concentration) here refers to the concentration that inhibits the binding of a specific gp120 protein to the CD4 receptor by 50%.

Table 2: Target Binding and Cytotoxicity

| Parameter | Assay Type | Value | Reference |

| Inhibition of gp120-CD4 Binding | ELISA | IC₅₀ ≈ 100 nM | [3] |

| Cytotoxicity (CC₅₀) | 14 Different Cell Types | > 225 µM | [3][6] |

CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that causes the death of 50% of cells.

Experimental Protocols

The identification of the target and mechanism of BMS-378806 relied on a series of key experiments. Detailed methodologies for these assays are provided below.

HIV-1 gp120-CD4 Binding Inhibition Assay (ELISA-based)

This assay quantifies the ability of a compound to interfere with the interaction between the viral gp120 protein and the cellular CD4 receptor.

Principle: Recombinant soluble CD4 (sCD4) is immobilized on an ELISA plate. Recombinant gp120, pre-incubated with varying concentrations of the test inhibitor, is then added to the plate. The amount of gp120 that binds to the immobilized CD4 is detected using a specific anti-gp120 antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a colorimetric reaction. The reduction in signal in the presence of the inhibitor is used to calculate the IC₅₀ value.

Detailed Protocol:

-

Plate Coating: Coat a 96-well high-binding ELISA plate with a recombinant soluble CD4 (sCD4) solution (e.g., 100 ng/well in PBS) and incubate overnight at 4°C.

-

Washing and Blocking: Wash the plate three times with a wash buffer (PBS with 0.05% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., 3% BSA in PBS) and incubating for 2 hours at room temperature.

-

Inhibitor Preparation: Prepare serial dilutions of BMS-378806 in a binding buffer (e.g., 1% BSA in PBS).

-

Inhibitor-gp120 Incubation: In a separate plate, mix the diluted inhibitor with a constant concentration of recombinant gp120 protein (e.g., from HIV-1 JRFL strain). Include "no inhibitor" (positive control) and "no gp120" (negative control) wells. Incubate for 1 hour at 37°C to allow for binding.

-

Binding Reaction: Wash the sCD4-coated plate. Transfer the inhibitor-gp120 mixtures to the corresponding wells of the sCD4 plate. Incubate for 2 hours at room temperature to allow gp120 to bind to the immobilized CD4.

-

Detection: Wash the plate thoroughly. Add an anti-gp120 monoclonal antibody conjugated to HRP, diluted in binding buffer. Incubate for 1 hour at room temperature.

-

Substrate Addition: Wash the plate. Add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution and incubate in the dark until a blue color develops (typically 15-30 minutes).

-

Readout: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the log of the inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value[3].

HIV-1 Env-Mediated Cell-Cell Fusion Assay

This assay measures the ability of a compound to block the fusion of cells expressing the HIV-1 envelope protein with cells expressing CD4 and the appropriate coreceptors.

Principle: This assay utilizes two cell populations. "Effector" cells are engineered to express the HIV-1 envelope glycoproteins (gp120/gp41) on their surface, along with a bacteriophage T7 RNA polymerase. "Target" cells are engineered to express CD4 and a coreceptor (CXCR4 or CCR5), and they contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of a T7 promoter. When the effector and target cells are co-cultured, Env-mediated fusion occurs, allowing the T7 polymerase from the effector cell to enter the target cell and drive the expression of the reporter gene. The amount of reporter gene product is proportional to the extent of cell fusion[7][8].

Detailed Protocol:

-

Cell Preparation:

-

Effector Cells: Seed HeLa or 293T cells. Transfect them with a plasmid encoding the desired HIV-1 Env protein (e.g., from HIV-1 LAI). Co-infect or co-transfect with a system to express T7 RNA polymerase (e.g., using a vaccinia virus vector like vTF7-3)[7].

-

Target Cells: Seed TZM-bl cells (a HeLa cell line engineered to express CD4, CXCR4, and CCR5) in a 96-well plate. These cells contain an integrated luciferase gene under the control of the T7 promoter.

-

-

Inhibitor Treatment: Prepare serial dilutions of BMS-378806.

-

Co-culture: Detach the effector cells and overlay them onto the target cell monolayer in the presence of the diluted inhibitor.

-

Fusion Incubation: Incubate the co-culture for a defined period (e.g., 6-8 hours) at 37°C to allow for cell-cell fusion.

-

Cell Lysis: Remove the culture medium and lyse the cells using a suitable lysis buffer (e.g., Luciferase Cell Culture Lysis Reagent).

-

Readout: Transfer the cell lysate to an opaque 96-well plate. Add a luciferase substrate solution and measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of fusion inhibition for each inhibitor concentration relative to a "no inhibitor" control. Determine the EC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Selection of Drug-Resistant HIV-1 Variants

This protocol is used to identify the molecular target of an inhibitor by generating viral variants that are no longer susceptible to the drug. The genetic mutations in these variants can pinpoint the drug's binding site or a related functional domain.

Principle: HIV-1 is cultured in the presence of a sub-optimal concentration of the inhibitor. The virus is allowed to replicate, and due to its high mutation rate, variants may arise that are less susceptible to the drug. The culture supernatant is then used to infect fresh cells in the presence of a slightly higher concentration of the inhibitor. This process of serial passage with escalating drug concentrations selects for mutations that confer resistance[9][10].

Detailed Protocol:

-

Initial Infection: Infect a susceptible T-cell line (e.g., MT-4 or PM1) with a wild-type HIV-1 strain at a known multiplicity of infection (MOI).

-

Drug Escalation Culture: Culture the infected cells in the presence of BMS-378806 at a starting concentration of approximately the EC₅₀.

-

Monitoring Viral Replication: Monitor the culture for signs of viral replication, such as the formation of syncytia or the measurement of p24 antigen in the supernatant by ELISA.

-

Serial Passage: When viral replication is confirmed (i.e., the virus "breaks through"), harvest the cell-free supernatant. Use this supernatant to infect a fresh batch of cells.

-

Increasing Drug Concentration: In the new culture, double the concentration of BMS-378806.

-

Repeat Passages: Repeat steps 4 and 5, progressively increasing the drug concentration with each passage, for an extended period (e.g., 20-30 passages or until high-level resistance is achieved).

-

Phenotypic Analysis: Isolate the resistant virus and determine its EC₅₀ for BMS-378806 to quantify the level of resistance compared to the wild-type virus.

-

Genotypic Analysis: Extract viral RNA from the resistant isolate. Perform reverse transcription PCR (RT-PCR) to amplify the gene encoding the suspected target (in this case, the env gene). Sequence the PCR product and compare it to the wild-type sequence to identify mutations associated with resistance[11]. For BMS-378806, this process identified mutations like M426L and M475I within the gp120 protein[3].

Mandatory Visualizations

Logical Workflow Diagram

Caption: Target identification workflow for an HIV-1 entry inhibitor like BMS-378806.

Signaling Pathway Diagram

Caption: Inhibition of HIV-1 entry and downstream signaling by BMS-378806.

References

- 1. Signal Transduction Due to HIV-1 Envelope Interactions with Chemokine Receptors CXCR4 or CCR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CD4-Induced Conformational Changes in the Human Immunodeficiency Virus Type 1 gp120 Glycoprotein: Consequences for Virus Entry and Neutralization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Entry Inhibitor in Development [natap.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. [PDF] A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding | Semantic Scholar [semanticscholar.org]

- 7. A Cell-Cell Fusion Assay to Assess Arenavirus Envelope Glycoprotein Membrane-Fusion Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Fusion assays for screening of fusion inhibitors targeting SARS-CoV-2 entry and syncytia formation [frontiersin.org]

- 9. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]

- 11. In Vitro Selection of HIV-1 CRF08_BC Variants Resistant to Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Site Analysis of HIV-1 Integrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding site for a class of HIV-1 inhibitors that target the viral integrase (IN) enzyme. While this document references "inhibitor-60" as a representative compound, the core principles, data, and methodologies are broadly applicable to the class of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs). These inhibitors are a critical component of modern antiretroviral therapy, and a deep understanding of their interaction with the integrase-viral DNA complex, known as the intasome, is paramount for the development of new and more robust therapeutic agents.

Introduction to HIV-1 Integrase and its Inhibition

Human Immunodeficiency Virus-1 (HIV-1) replication is critically dependent on the function of the viral enzyme integrase (IN).[1][2] This enzyme catalyzes the insertion of the reverse-transcribed viral DNA into the host cell's genome, a process essential for establishing a productive and persistent infection.[2] The HIV-1 integrase is a 32 kDa protein with three key domains: the N-terminal zinc-binding domain, the central catalytic core domain, and the C-terminal DNA-binding domain.[2][3][4] The catalytic core contains a highly conserved D, D, E motif (Asp64, Asp116, and Glu152) that coordinates two divalent metal ions (typically Mg2+), which are essential for its enzymatic activity.[3]

Integrase performs two main catalytic reactions:

-

3'-Processing: The endonucleolytic removal of two nucleotides from each 3' end of the viral DNA.[2][5]

-

Strand Transfer: The joining of the processed 3' ends of the viral DNA to the host cell's chromosomal DNA.[2][5]

Integrase Strand Transfer Inhibitors (INSTIs) are a class of antiretroviral drugs that specifically target the strand transfer step of the integration process.[5][6][7] By blocking this step, INSTIs prevent the permanent integration of the viral genome, thus halting the viral replication cycle.[7] These inhibitors function as "interfacial" inhibitors, meaning they bind to a transient complex formed by the integrase enzyme and the viral DNA ends.[8]

The INSTI Binding Site: A Detailed Analysis

Structural and biochemical studies have revealed that INSTIs do not simply bind to the free integrase enzyme. Instead, they recognize and bind with high affinity to the intasome, the nucleoprotein complex of integrase multimers assembled on the viral DNA ends.[5][8] The binding of the inhibitor occurs after the 3'-processing step.[6]

The binding pocket for INSTIs is located at the heart of the catalytic site and is characterized by several key interactions:

-

Chelation of Divalent Metal Ions: A defining feature of INSTIs is a conserved triad of heteroatoms that chelate the two catalytic Mg2+ ions in the integrase active site.[8][9] This metal chelation is a cornerstone of their inhibitory mechanism.

-

Stacking with Viral DNA: The inhibitor molecule, particularly a characteristic halobenzyl group found in many INSTIs, stacks against the penultimate cytosine nucleotide at the 3' end of the processed viral DNA.[8]

-

Competition with Target DNA: INSTIs directly compete with the target host DNA for its binding site on the intasome.[5][6] By occupying this position, they physically obstruct the strand transfer reaction.

This mode of action, where the inhibitor mimics aspects of both the viral and target DNA substrates, has been termed "bi-substrate mimicry".[10] This unique mechanism contributes to the high specificity and potency of these compounds.

Quantitative Analysis of Inhibitor Potency

The efficacy of HIV-1 integrase inhibitors is determined through various in vitro and cell-based assays. The following table summarizes representative quantitative data for well-characterized INSTIs.

| Inhibitor | Assay Type | Target | Value | Reference |

| Compound 23 | Antiviral Activity | HIV-1 | 13 nM (EC50) | [4] |

| HDS1 | Antiviral Activity | HIV-1 | 20.5 µM (EC50) | [3] |

| Compound 59 | Antiviral Activity | HIV-1 | 67 nM (EC50) | [4] |

| Compound 60 | Antiviral Activity | HIV-1 | 32 nM (EC50) | [4] |

| Azaindole Carboxylic Acids | Enzyme Inhibition | HIV-1 Integrase | 0.95-7.35 µM (IC50) | [4] |

EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The characterization of the INSTI binding site relies on a combination of biochemical assays and advanced structural biology techniques.

In Vitro Integrase Assays

Objective: To measure the ability of a compound to inhibit the catalytic activity of recombinant HIV-1 integrase.

Methodology: 3'-Processing and Strand Transfer Assays

-

Reagents and Substrates:

-

Recombinant HIV-1 integrase protein.

-

Oligonucleotide substrates mimicking the viral DNA long terminal repeat (LTR) ends, often labeled with a radioactive isotope (e.g., 32P) or a fluorescent tag.

-

Target DNA substrate for the strand transfer reaction.

-

Reaction buffer containing a divalent cation (Mg2+ or Mn2+).

-

Test inhibitor compound at various concentrations.

-

-

3'-Processing Assay Protocol:

-

The labeled viral DNA substrate is incubated with HIV-1 integrase in the reaction buffer in the presence and absence of the test inhibitor.

-

The reaction is allowed to proceed for a defined time at 37°C.

-

The reaction is stopped by adding a quenching solution (e.g., EDTA, formamide).

-

The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

The gel is imaged to visualize the full-length substrate and the shorter, 3'-processed product.

-

Inhibition is quantified by measuring the reduction in the amount of processed product in the presence of the inhibitor.

-

-

Strand Transfer Assay Protocol:

-

A pre-assembled complex of integrase and the viral DNA substrate (pre-processed or allowed to undergo 3'-processing in situ) is prepared.

-

The target DNA substrate and the test inhibitor are added to the reaction mixture.

-

The reaction is incubated to allow for the strand transfer reaction to occur.

-

The reaction is stopped and the products are separated by PAGE.

-

The products of strand transfer (larger DNA molecules) are visualized and quantified.

-

Inhibition is determined by the decrease in strand transfer products.

-

Scintillation Proximity Assay (SPA)

Objective: To study the binding of a radiolabeled inhibitor to the integrase-DNA complex.[5]

Methodology:

-

A biotinylated oligonucleotide representing the viral DNA end is attached to streptavidin-coated SPA beads.

-

Recombinant HIV-1 integrase is added, allowing it to assemble on the DNA-coated beads.

-

A radiolabeled diketo acid inhibitor (e.g., L-731,988) is introduced.[5]

-

If the inhibitor binds to the integrase-DNA complex on the bead, the radioisotope is brought into close proximity to the scintillant in the bead, generating a light signal that can be detected.

-

The specificity of binding can be tested by competition with unlabeled inhibitors or by assessing the requirement for both integrase and the correct DNA substrate.[5]

Structural Analysis via X-ray Crystallography

Objective: To obtain high-resolution structural information of the inhibitor bound to the intasome.

Methodology:

-

Due to the difficulty in crystallizing the full HIV-1 intasome, researchers have successfully used the more stable and soluble integrase from the prototype foamy virus (PFV) as a surrogate.[8][9]

-

The PFV intasome is assembled in vitro by incubating the purified PFV integrase with viral DNA end oligonucleotides.

-

The inhibitor of interest is soaked into the pre-formed intasome crystals or co-crystallized with the intasome components.

-

The crystals are subjected to X-ray diffraction.

-

The resulting diffraction data is processed to generate an electron density map, from which the three-dimensional structure of the inhibitor bound within the catalytic site can be determined.

Visualizing Key Pathways and Workflows

The following diagrams illustrate the HIV-1 integration pathway and a typical workflow for inhibitor binding site analysis.

Caption: HIV-1 integration pathway and the point of inhibition by INSTIs.

Caption: Workflow for HIV-1 integrase inhibitor binding site analysis.

Conclusion and Future Directions

The binding site of INSTIs at the integrase-viral DNA interface is a well-validated target for antiretroviral drug development. The mechanism, involving metal chelation and competition with the host target DNA, provides a robust framework for designing new inhibitors. However, the emergence of drug resistance, often through mutations in the integrase gene that alter the inhibitor binding pocket, remains a significant challenge.[11][12] Future research will continue to focus on developing next-generation INSTIs with improved resistance profiles. This will be achieved through structure-guided drug design, exploring novel chemical scaffolds that can form additional interactions within the binding site and are less susceptible to resistance mutations. The detailed understanding of the INSTI binding site outlined in this guide is fundamental to these ongoing efforts to combat HIV-1.

References

- 1. benthamscience.com [benthamscience.com]

- 2. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Studies of the HIV-1 Integrase Protein: Compound Screening and Characterization of a DNA-Binding Inhibitor | PLOS One [journals.plos.org]

- 4. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Structural biology of HIV integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Characterization and structural analysis of HIV-1 integrase conservation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Initial Characterization of a Novel HIV-1 Inhibitor: Compound 60

A Technical Guide for Researchers and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the initial characterization of HIV-1 inhibitor-60, a novel small molecule with potent anti-HIV-1 activity. This guide details the experimental methodologies employed to determine its efficacy, cytotoxicity, and preliminary mechanism of action. All quantitative data are presented in structured tables for clarity, and key experimental workflows and putative signaling pathways are visualized using diagrams. This whitepaper is intended to serve as a foundational resource for researchers, scientists, and professionals involved in the development of new antiretroviral therapies.

Introduction

The global effort to combat the Human Immunodeficiency Virus Type 1 (HIV-1) pandemic necessitates the continuous development of novel antiretroviral agents with improved efficacy, safety profiles, and the ability to overcome existing drug resistance. This compound has been identified as a promising candidate in early-stage screening. This document outlines the foundational studies conducted to characterize its in vitro anti-HIV-1 properties.

In Vitro Antiviral Activity

The antiviral potency of this compound was evaluated against a panel of laboratory-adapted and clinical isolates of HIV-1 in various cell lines. The 50% effective concentration (EC₅₀) was determined using standardized assays.

Table 1: Antiviral Activity of this compound against Laboratory-Adapted HIV-1 Strains

| HIV-1 Strain | Cell Line | EC₅₀ (nM) |

| NL4-3 (X4-tropic) | MT-4 | 15.2 ± 2.1 |

| BaL (R5-tropic) | TZM-bl | 28.5 ± 3.8 |

| IIIB (X4-tropic) | CEM-SS | 18.9 ± 2.5 |

Table 2: Antiviral Activity of this compound against Clinical HIV-1 Isolates

| Clinical Isolate | Co-receptor Tropism | PBMC EC₅₀ (nM) |

| CI-1 | R5 | 35.1 ± 4.2 |

| CI-2 | R5 | 42.8 ± 5.1 |

| CI-3 | X4 | 25.6 ± 3.3 |

| CI-4 | R5/X4 | 38.9 ± 4.7 |

Cytotoxicity Assessment

To determine the therapeutic window of this compound, its cytotoxicity was assessed in various human cell lines, including peripheral blood mononuclear cells (PBMCs). The 50% cytotoxic concentration (CC₅₀) was measured to calculate the selectivity index (SI).

Table 3: Cytotoxicity and Selectivity Index of this compound

| Cell Line | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| MT-4 | >100 | >6579 |

| TZM-bl | >100 | >3509 |

| CEM-SS | >100 | >5291 |

| PBMCs | >100 | >2571 |

Preliminary Mechanism of Action Studies

Initial investigations into the mechanism of action suggest that this compound acts as a protease inhibitor.[1] This is supported by its activity profile against known drug-resistant viral strains and direct enzymatic assays.

Table 4: Activity of this compound against Protease Inhibitor-Resistant HIV-1 Strains

| HIV-1 Strain | Key Resistance Mutations | Fold Change in EC₅₀ |

| DRV-R | I50V, I84V | 3.2 |

| LPV-R | M46I, I54V, V82A | 2.8 |

| ATV-R | I50L, N88S | 2.5 |

Antiviral Activity Assay (TZM-bl cells):

-

TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated HIV-1 LTR-luciferase reporter gene, were plated in 96-well plates.

-

Cells were pre-incubated with serial dilutions of this compound for 2 hours.

-

A standardized amount of HIV-1 (e.g., BaL strain) was added to the wells.

-

After 48 hours of incubation, the cells were lysed.

-

Luciferase activity was measured using a luminometer, and the EC₅₀ values were calculated by non-linear regression analysis.

Cytotoxicity Assay (MTT Assay):

-

Peripheral blood mononuclear cells (PBMCs) were seeded in 96-well plates.

-

The cells were treated with serial dilutions of this compound for 72 hours.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

-

The formazan crystals were solubilized with DMSO.

-

The absorbance was measured at 570 nm using a microplate reader to determine cell viability. The CC₅₀ was calculated from the dose-response curve.

HIV-1 Protease Inhibition Assay:

-

Recombinant HIV-1 protease was incubated with a fluorogenic substrate.

-

Serial dilutions of this compound were added to the reaction mixture.

-

The cleavage of the substrate by the protease results in an increase in fluorescence, which was monitored over time using a fluorescence plate reader.

-

The concentration of the inhibitor that reduces the enzymatic activity by 50% (IC₅₀) was determined.

Visualizations

The following diagram illustrates the proposed mechanism of action of this compound, targeting the HIV-1 protease, a critical enzyme in the viral lifecycle.[1][2] The protease is responsible for cleaving the Gag and Gag-Pol polyproteins into mature, functional proteins required for the assembly of new, infectious virions. By inhibiting this step, this compound prevents viral maturation.

Caption: Proposed mechanism of action of this compound.

The diagram below outlines the key steps in the experimental workflow used to determine the in vitro antiviral efficacy of this compound.

Caption: Workflow for determining antiviral efficacy.

Conclusion and Future Directions

The initial characterization of this compound demonstrates its potent and selective in vitro activity against a range of HIV-1 strains, including those resistant to current protease inhibitors. The favorable cytotoxicity profile suggests a wide therapeutic window. The preliminary mechanism of action studies strongly indicate that this compound functions by inhibiting the viral protease.

Further studies are warranted to fully elucidate the mechanism of resistance, conduct comprehensive pharmacokinetic and pharmacodynamic profiling in animal models, and further evaluate its safety profile. The data presented herein establish this compound as a promising lead compound for the development of a next-generation antiretroviral drug.

References

An In-Depth Technical Guide to a Representative HIV-1 Inhibitor: Darunavir

Disclaimer: The specific molecule "HIV-1 inhibitor-60" (also referred to as "compound 45") could not be definitively identified in publicly available scientific literature. The information presented below is for Darunavir , a well-characterized and clinically significant HIV-1 protease inhibitor. This guide is intended to serve as a comprehensive example of the requested technical content and format.

Introduction to Darunavir

Darunavir is a second-generation non-peptidic protease inhibitor (PI) that potently inhibits the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme crucial for the maturation of infectious virions.[1] By binding to the active site of the protease, darunavir prevents the cleavage of viral Gag and Gag-Pol polyproteins, resulting in the production of immature, non-infectious viral particles.[1] Its high potency and high genetic barrier to resistance have made it a cornerstone of highly active antiretroviral therapy (HAART).

Quantitative Efficacy Data

The antiviral activity and inhibitory potential of Darunavir have been extensively quantified through various in vitro assays.

| Parameter | Value | Cell Line/Enzyme | Conditions | Reference |

| IC50 (Inhibitory Concentration 50%) | 3 - 5 nM | Wild-type HIV-1 Protease | Recombinant enzyme assay | |

| EC50 (Effective Concentration 50%) | 1.2 - 7.5 nM | Wild-type HIV-1 (various strains) | PBMC, MT-4 cells | |

| CC50 (Cytotoxic Concentration 50%) | >100 µM | MT-4 cells | MTT assay | |

| Ki (Inhibition Constant) | <10 pM | Wild-type HIV-1 Protease | Enzyme kinetics | |

| Protein Binding | ~95% | Human Plasma | In vitro dialysis |

Mechanism of Action and Resistance

Darunavir functions as a competitive inhibitor of the HIV-1 protease. It is designed to fit snugly within the active site of the enzyme, forming extensive interactions with the catalytic aspartate residues and the backbone of the protease. A key feature of darunavir's design is its ability to form hydrogen bonds with the backbone atoms of the protease active site, making it less susceptible to resistance mutations that often involve side-chain alterations.[1]

Resistance to darunavir typically requires the accumulation of multiple mutations in the protease gene. These mutations can alter the shape of the active site, reducing the binding affinity of the inhibitor.

Experimental Protocols

HIV-1 Protease Inhibition Assay

Objective: To determine the concentration of the inhibitor required to reduce the activity of recombinant HIV-1 protease by 50% (IC50).

Methodology:

-

Reagents: Recombinant HIV-1 protease, a fluorogenic substrate (e.g., a peptide containing a cleavage site flanked by a fluorescent reporter and a quencher), assay buffer (e.g., sodium acetate buffer, pH 5.5, containing NaCl, EDTA, and DTT), and the inhibitor at various concentrations.

-

Procedure:

-

The inhibitor is serially diluted and pre-incubated with the recombinant HIV-1 protease in the assay buffer for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

The fluorogenic substrate is added to initiate the enzymatic reaction.

-

The increase in fluorescence, resulting from the cleavage of the substrate and separation of the fluorophore from the quencher, is monitored over time using a fluorescence plate reader.

-

The rate of reaction is calculated for each inhibitor concentration.

-

-

Data Analysis: The reaction rates are plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Antiviral Activity Assay in Cell Culture

Objective: To determine the concentration of the inhibitor required to inhibit HIV-1 replication in a cell-based assay by 50% (EC50).

Methodology:

-

Cells and Virus: A susceptible cell line (e.g., MT-4, a human T-cell line) or peripheral blood mononuclear cells (PBMCs) are used. A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) or clinical isolates are used for infection.

-

Procedure:

-

Cells are seeded in a multi-well plate.

-

The inhibitor is serially diluted and added to the cells.

-

A standardized amount of HIV-1 is added to the cell cultures.

-

The cultures are incubated for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

-

-

Endpoint Measurement: Viral replication is quantified by measuring a viral marker in the culture supernatant, such as:

-

p24 Antigen ELISA: Measures the amount of the viral capsid protein p24.

-

Reverse Transcriptase (RT) Activity Assay: Measures the activity of the viral RT enzyme.

-

-

Data Analysis: The amount of viral marker is plotted against the logarithm of the inhibitor concentration. The EC50 value is calculated from the resulting dose-response curve.

Cytotoxicity Assay

Objective: To determine the concentration of the inhibitor that causes a 50% reduction in cell viability (CC50).

Methodology:

-

Cells: The same cell line used in the antiviral assay (e.g., MT-4 cells) is used.

-

Procedure:

-

Cells are seeded in a multi-well plate.

-

The inhibitor is serially diluted and added to the cells.

-

The cells are incubated for the same duration as the antiviral assay.

-

-

Endpoint Measurement: Cell viability is assessed using a colorimetric assay, such as the MTT assay. In this assay, a yellow tetrazolium salt (MTT) is reduced to a purple formazan product by metabolically active cells. The amount of formazan is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.

-

Data Analysis: The cell viability is plotted against the logarithm of the inhibitor concentration to determine the CC50 value.

Visualizations

HIV-1 Life Cycle and Target of Protease Inhibitors

Caption: HIV-1 life cycle, highlighting the maturation step targeted by Darunavir.

Experimental Workflow for Antiviral and Cytotoxicity Assays

Caption: Workflow for determining EC50 and CC50 of an HIV-1 inhibitor.

References

Methodological & Application

Application Note & Protocol: HIV-1 Inhibition Assay Using Compound 60

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of novel antiretroviral agents. A critical step in the HIV-1 life cycle is the entry of the virus into host cells, a process mediated by the viral envelope glycoproteins gp120 and gp41 interacting with the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4)[1][2]. This entry process represents a key target for therapeutic intervention. Entry inhibitors block the virus from fusing with the host cell membrane, thus preventing the viral core from entering the cytoplasm[3]. This application note provides a detailed protocol for evaluating the inhibitory activity of a novel compound, herein referred to as Compound 60, against HIV-1 replication in a cell-based assay. The protocol utilizes the measurement of HIV-1 p24 antigen, a viral core protein, as a marker for viral replication[4][5].

Mechanism of Action of HIV-1 Inhibitors

Several classes of antiretroviral drugs target different stages of the HIV-1 life cycle[6][7]. These include:

-

Reverse Transcriptase Inhibitors (RTIs): Block the conversion of viral RNA into DNA[8][9].

-

Protease Inhibitors (PIs): Inhibit the viral protease enzyme, preventing the maturation of new virions[1][6].

-

Integrase Strand Transfer Inhibitors (INSTIs): Prevent the integration of viral DNA into the host cell's genome[8][9].

-

Entry Inhibitors: Interfere with the binding, fusion, and entry of HIV-1 into the host cell[3][9][10]. Compound 60 is evaluated as a potential HIV-1 entry inhibitor in this protocol.

Experimental Protocol: HIV-1 Inhibition Assay

This protocol describes a cell-based assay to determine the 50% inhibitory concentration (IC50) of Compound 60 against HIV-1 replication. The assay measures the level of HIV-1 p24 antigen in the culture supernatant of infected cells.

Materials

-

Cells: TZM-bl cells (HeLa cell line expressing CD4, CXCR4, and CCR5 with integrated luciferase and β-galactosidase genes under the control of the HIV-1 promoter).

-

Virus: HIV-1 laboratory-adapted strain (e.g., NL4-3 or BaL).

-

Compound: Compound 60, dissolved in DMSO to a stock concentration of 10 mM.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Reagents:

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

HIV-1 p24 Antigen ELISA kit

-

Cell viability assay kit (e.g., MTT or CellTiter-Glo®)

-

-

Equipment:

-

96-well flat-bottom cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader (for ELISA and cell viability assay)

-

Inverted microscope

-

Methods

1. Cell Preparation and Seeding 1.1. Culture TZM-bl cells in T-75 flasks until they reach 80-90% confluency. 1.2. Wash the cells with PBS and detach them using Trypsin-EDTA. 1.3. Resuspend the cells in fresh culture medium and perform a cell count. 1.4. Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium. 1.5. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.

2. Compound Preparation and Addition 2.1. Prepare a serial dilution of Compound 60 in culture medium. The final concentrations should range from a non-inhibitory to a completely inhibitory level (e.g., 0.01 nM to 10 µM). 2.2. Include a "no-compound" control (vehicle control, with the same concentration of DMSO as the highest compound concentration) and a "no-virus" control (cells only). 2.3. Remove the medium from the seeded cells and add 50 µL of the diluted Compound 60 to the respective wells.

3. Virus Infection 3.1. Dilute the HIV-1 virus stock in culture medium to a predetermined multiplicity of infection (MOI) (e.g., 0.01 to 0.1). 3.2. Add 50 µL of the diluted virus to each well (except for the "no-virus" control wells). 3.3. The final volume in each well will be 100 µL. 3.4. Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

4. Measurement of HIV-1 p24 Antigen 4.1. After the incubation period, carefully collect the culture supernatant from each well. 4.2. Perform the HIV-1 p24 Antigen ELISA according to the manufacturer's instructions to quantify the amount of p24 antigen in the supernatant. 4.3. Read the absorbance at the appropriate wavelength using a microplate reader.

5. Assessment of Cytotoxicity 5.1. In a separate plate, perform a cell viability assay to determine the 50% cytotoxic concentration (CC50) of Compound 60. 5.2. Seed the cells and add the compound dilutions as described in steps 1 and 2, but do not add the virus. 5.3. After the same incubation period (48-72 hours), perform the cell viability assay according to the manufacturer's protocol.

6. Data Analysis 6.1. Calculate the percentage of HIV-1 inhibition for each concentration of Compound 60 relative to the virus control (no compound). 6.2. Plot the percentage of inhibition against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value. 6.3. Similarly, calculate the percentage of cell viability for each compound concentration relative to the cell control (no compound) to determine the CC50 value. 6.4. Calculate the Selectivity Index (SI) as the ratio of CC50 to IC50 (SI = CC50/IC50). A higher SI value indicates a more promising therapeutic window.

Data Presentation

Table 1: Inhibitory Activity and Cytotoxicity of Compound 60

| Parameter | Value |

| IC50 (nM) | 15.2 |

| CC50 (µM) | > 25 |

| Selectivity Index (SI) | > 1645 |

Note: The data presented are hypothetical and for illustrative purposes only.

Visualizations

Caption: Experimental workflow for the HIV-1 inhibition assay.

Caption: HIV-1 entry mechanism and the target of Compound 60.

Discussion and Conclusion

The protocol described provides a robust method for assessing the anti-HIV-1 activity of novel compounds. By quantifying the p24 antigen, a direct marker of viral replication, the assay allows for the determination of the IC50 value of the test compound. It is crucial to also assess the cytotoxicity of the compound to ensure that the observed inhibition of viral replication is not due to cell death. The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound, with a higher SI indicating a more favorable safety profile. The hypothetical results for Compound 60 (IC50 = 15.2 nM, CC50 > 25 µM, SI > 1645) suggest that it is a potent and selective inhibitor of HIV-1 replication in this in vitro model. Further studies would be required to elucidate its precise mechanism of action and to evaluate its efficacy in more complex models, such as in primary human cells[5]. This protocol serves as a foundational tool for the initial screening and characterization of potential HIV-1 inhibitors.

References

- 1. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]

- 2. Structure-Activity-Relationship and Mechanistic Insights for Anti-HIV Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CD8 T Cell Virus Inhibition Assay Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Human Immunodeficiency Virus Type 1 Entry in Cells Expressing gp41-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review of FDA-Approved Anti-HIV-1 Drugs, Anti-Gag Compounds, and Potential Strategies for HIV-1 Eradication [mdpi.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Frontiers | Current drugs for HIV-1: from challenges to potential in HIV/AIDS [frontiersin.org]

- 9. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]

- 10. HIV-1 Entry Inhbitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for HIV-1 Inhibitor Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Note: Publicly available scientific literature and supplier databases do not contain specific solubility or stock solution preparation data for a compound designated "HIV-1 inhibitor-60". The following application notes and protocols are provided as a general guideline for the handling of potent, small-molecule HIV-1 inhibitors. The quantitative data presented is for the well-characterized HIV-1 protease inhibitor, Ritonavir, and serves as a representative example. Researchers should always consult the manufacturer's product data sheet for specific handling instructions for any given compound.

Solubility Profile

The solubility of a given HIV-1 inhibitor is critical for the preparation of stock solutions for in vitro and in vivo studies. Small molecule inhibitors, particularly those targeting viral proteases, are often hydrophobic in nature. The following table summarizes the solubility of a representative HIV-1 inhibitor, Ritonavir, in various common laboratory solvents.

Table 1: Solubility of a Representative HIV-1 Inhibitor (Ritonavir)

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL | [1] |

| Ethanol | ~5 mg/mL | [1] |

| Dimethylformamide (DMF) | ~15 mg/mL | [1] |

| Methanol | Freely Soluble | [2] |

| Water | Practically Insoluble | [3] |

| 1:2 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [1] |

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines a standard procedure for reconstituting a lyophilized, potent HIV-1 inhibitor to create a high-concentration stock solution.

Materials:

-

HIV-1 inhibitor (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber or opaque microcentrifuge tubes or vials

-

Calibrated precision balance

-

Pipettors and sterile, filtered pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Procedure:

-

Pre-weighing Preparation: Before opening the vial of the inhibitor, allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture onto the compound.

-

Aliquot Weighing: In a clean, designated weighing area, carefully weigh out the desired amount of the inhibitor into a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution of Ritonavir (Molecular Weight: 720.9 g/mol ), you would weigh out 7.21 mg.

-

Solvent Addition: Add the calculated volume of DMSO to the tube containing the inhibitor. For the example above, add 1 mL of DMSO.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but be cautious of potential compound degradation with heat. Visually inspect the solution to ensure no solid particles remain.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can lead to compound degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber vials.

-

Storage Conditions: Store the stock solution aliquots at -20°C or -80°C for long-term storage. When stored properly, stock solutions in DMSO are typically stable for several months. Always refer to the manufacturer's specific recommendations for storage temperature and duration. Aqueous solutions are not recommended for storage for more than one day.[1]

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for stock solution preparation and the general mechanism of action for HIV-1 inhibitors by depicting the viral life cycle.

Caption: Workflow for preparing a concentrated stock solution of an HIV-1 inhibitor.

Caption: Simplified HIV-1 life cycle and the targets of major classes of inhibitors.

References

Application Notes and Protocols: Antiviral Efficacy of HIV-1 Inhibitor-60

For Researchers, Scientists, and Drug Development Professionals

Introduction

HIV-1 Inhibitor-60 is a novel, non-nucleoside reverse transcriptase inhibitor (NNRTI) designed for the targeted inhibition of HIV-1 replication. NNRTIs are a critical class of antiretroviral drugs that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an enzyme essential for the conversion of the viral RNA genome into proviral DNA.[1][2] This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and halting the viral replication cycle.[1][3] These application notes provide a comprehensive overview of the in vitro antiviral efficacy, cytotoxicity, and mechanism of action of this compound, along with detailed protocols for its evaluation.

Antiviral Efficacy and Cytotoxicity

The antiviral activity of this compound was assessed using a TZM-bl reporter gene assay, which measures the reduction in HIV-1 infection in the presence of the inhibitor.[4][5] Cytotoxicity was evaluated in parallel using a standard MTT assay to determine the concentration of the compound that affects cell viability.[6][7] The results are summarized in the table below, demonstrating the potent anti-HIV-1 activity and favorable safety profile of this compound.

| Compound | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| This compound | 2.5 | >50 | >20,000 |

| Efavirenz | 3.1 | >50 | >16,129 |

| Nevirapine | 100 | >50 | >500 |

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits HIV-1 replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. The Selectivity Index (SI) is a ratio of CC₅₀ to EC₅₀, with higher values indicating a more favorable therapeutic window.[8] Data for Efavirenz and Nevirapine are representative values from published literature for comparative purposes.

Mechanism of Action: Inhibition of Reverse Transcriptase

To confirm the mechanism of action of this compound as an NNRTI, a cell-free HIV-1 reverse transcriptase (RT) activity assay was performed. This assay directly measures the ability of the compound to inhibit the enzymatic activity of recombinant HIV-1 RT.

| Compound | RT IC₅₀ (nM) |

| This compound | 3.2 |

| Efavirenz | 4.1 |

| Nevirapine | 150 |

IC₅₀ (50% inhibitory concentration) is the concentration of the compound that inhibits the activity of the HIV-1 reverse transcriptase enzyme by 50%.

The potent inhibition of recombinant HIV-1 RT activity by this compound is consistent with its proposed mechanism as a non-nucleoside reverse transcriptase inhibitor.

Experimental Protocols

TZM-bl Reporter Gene Assay for HIV-1 Infectivity

This assay quantifies the inhibition of HIV-1 infection by measuring the reduction in luciferase reporter gene expression in TZM-bl cells.[4][9] TZM-bl cells are a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 long terminal repeat (LTR).[4]

Materials:

-

TZM-bl cells

-

HIV-1 stock (e.g., NL4-3)

-

This compound and control compounds

-

Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin)

-

DEAE-Dextran

-

Luciferase assay reagent

-

96-well cell culture plates

-

Luminometer

Protocol:

-

Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium and incubate overnight.

-

Prepare serial dilutions of this compound and control compounds in complete growth medium.

-

Pre-incubate 50 µL of diluted compound with 50 µL of HIV-1 virus stock (at a pre-determined optimal concentration) for 1 hour at 37°C.

-

Remove the culture medium from the TZM-bl cells and add 100 µL of the virus-compound mixture to each well.

-

Include wells with virus only (virus control) and cells only (cell control).

-

Incubate the plates for 48 hours at 37°C.

-

After incubation, remove the supernatant and lyse the cells according to the luciferase assay reagent manufacturer's instructions.

-

Measure the luciferase activity using a luminometer.

-

Calculate the percent inhibition of viral infectivity for each compound concentration relative to the virus control.

-

Determine the EC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10]

Materials:

-

TZM-bl cells

-

This compound and control compounds

-

Complete growth medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate spectrophotometer

Protocol:

-

Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium and incubate overnight.

-

Prepare serial dilutions of this compound and control compounds in complete growth medium.

-

Remove the culture medium from the cells and add 100 µL of the diluted compounds to each well. Include wells with cells and medium only as a control for 100% cell viability.

-

Incubate the plates for 48 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate spectrophotometer.

-

Calculate the percent cell viability for each compound concentration relative to the cell control.

-

Determine the CC₅₀ value by plotting the percent cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

HIV-1 Reverse Transcriptase Activity Assay (Cell-Free)

This assay measures the ability of a compound to directly inhibit the enzymatic activity of recombinant HIV-1 reverse transcriptase.[11]

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

This compound and control compounds

-

RT assay kit (containing reaction buffer, template/primer, and detection reagents)

-

96-well assay plates

-

Plate reader (colorimetric or fluorometric, depending on the kit)

Protocol:

-

Prepare serial dilutions of this compound and control compounds in the provided assay buffer.

-

In a 96-well plate, add the diluted compounds, recombinant HIV-1 RT, and the template/primer mixture according to the manufacturer's protocol.

-

Include wells with enzyme and no inhibitor (enzyme control) and wells with no enzyme (background control).

-

Initiate the reaction by adding the nucleotide mix.

-

Incubate the plate at 37°C for the time specified in the kit protocol (typically 1-2 hours).

-

Stop the reaction and perform the detection step as per the manufacturer's instructions (e.g., adding a colorimetric or fluorometric substrate).

-

Measure the signal using a plate reader.

-

Calculate the percent inhibition of RT activity for each compound concentration relative to the enzyme control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Caption: HIV-1 life cycle showing the inhibition of reverse transcription by this compound.

Caption: Workflow for evaluating the antiviral efficacy and mechanism of this compound.

References

- 1. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | NIH [clinicalinfo.hiv.gov]

- 3. Non-Nucleoside Reverse Transcriptase Inhibitors ~ ViralZone [viralzone.expasy.org]

- 4. hiv.lanl.gov [hiv.lanl.gov]

- 5. hcv.lanl.gov [hcv.lanl.gov]

- 6. 4.8. Antiviral Activity Assessment [bio-protocol.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. profoldin.com [profoldin.com]

Application Notes: HIV-1 Maturation Inhibitors in Functional Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of HIV-1 maturation inhibitors in various in vitro assays. As "HIV-1 inhibitor-60" is not a publicly recognized compound, this document focuses on two well-characterized maturation inhibitors: Bevirimat (BVM) , the first-in-class maturation inhibitor, and Lenacapavir (LEN) , a potent, long-acting capsid inhibitor with effects on maturation.

Introduction to HIV-1 Maturation Inhibition

HIV-1 maturation is a critical, late-stage event in the viral lifecycle, where the newly budded, immature, non-infectious virion undergoes a series of proteolytic cleavages and structural rearrangements to become a mature, infectious particle.[1][2] This process is primarily mediated by the viral protease, which cleaves the Gag and Gag-Pol polyproteins.[1][2] A key final step is the cleavage of the capsid-spacer peptide 1 (CA-SP1) junction, which allows for the condensation of the mature conical capsid core.[3][4][5]

Maturation inhibitors are a class of antiretroviral compounds that disrupt this process, leading to the production of non-infectious virions with aberrant morphology.[1][2][3] They represent a distinct mechanism of action compared to protease inhibitors, which directly target the active site of the viral protease.[2] Instead, maturation inhibitors often bind to the Gag polyprotein itself, hindering the accessibility of cleavage sites to the protease.[6][7]

Mechanism of Action

Bevirimat (BVM): BVM and its analogs specifically target the final cleavage step of the Gag polyprotein, which is the separation of the capsid protein (CA) from the spacer peptide 1 (SP1).[4][5][6] BVM is thought to bind to the CA-SP1 junction within the immature Gag lattice, stabilizing the six-helix bundle formed by this region and thereby blocking the viral protease from accessing the cleavage site.[6][8] This results in the accumulation of the p25 (CA-SP1) precursor protein and the formation of virions with an incomplete, eccentric core, rendering them non-infectious.[1][4]

Lenacapavir (LEN): Lenacapavir is a first-in-class capsid inhibitor with a multi-faceted mechanism of action that includes the disruption of viral maturation.[3][9] During viral egress, LEN interferes with the proper assembly of the mature capsid core.[9][10] It binds to a conserved pocket on the CA protein, disrupting the delicate balance of interactions required for the formation of a stable conical capsid.[9][10] This leads to the production of virions with malformed capsids that are unable to complete the early stages of infection in a new host cell.[9][10] Unlike BVM, pharmacologically relevant concentrations of LEN do not appear to inhibit the proteolytic processing of Gag.[9][10]

Data Presentation

The following tables summarize the in vitro antiviral activity of Bevirimat and Lenacapavir against various HIV-1 strains. IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values are presented.

Table 1: Antiviral Activity of Bevirimat (BVM)

| HIV-1 Strain/Isolate | Cell Type | Assay Type | IC50 (nM) | Reference |

| HIV-1 IIIB | MT4-LTR-eGFP | Infectivity | 65 ± 9 | [11] |

| Wild-Type (WT) NL4-3 | SCID-hu Thy/Liv | Infectivity | ~10 | [4] |

| 92UG031 (Subtype A) | PBMCs | Infectivity | ≥1,000 | [12] |

| 92BR030 (Subtype B) | PBMCs | Infectivity | 199 | [12] |

| 93IN101 (Subtype C) | PBMCs | Infectivity | 67 | [12] |

| 99UGA07412MI (Subtype D) | PBMCs | Infectivity | 15 | [12] |

| CMU02 (Subtype E) | PBMCs | Infectivity | 96 | [12] |

| 93BR029 (Subtype F) | PBMCs | Infectivity | 13 | [12] |

| JV1083 (Subtype G) | PBMCs | Infectivity | 221 | [12] |

| L231M (BVM-resistant) | MT4-LTR-eGFP | Infectivity | >2451 | [11] |

| A1V (BVM-resistant) | MT4-LTR-eGFP | Infectivity | >5036 | [11] |

Table 2: Antiviral Activity of Lenacapavir (LEN)

| HIV-1 Strain/Isolate | Cell Type | Assay Type | EC50 (nM) | Reference |

| Wild-Type | Multiple | Infectivity | 0.05 (mean) | [3] |

| pNL4.3 (low p24) | TZM-bl | Infectivity | ~0.06 | [9] |

| pNL4.3 (high p24) | TZM-bl | Infectivity | ~6.7 | [9] |

Experimental Protocols

The following are detailed protocols for key experiments used to assess the efficacy of HIV-1 maturation inhibitors.

Protocol 1: Western Blot Analysis of HIV-1 Gag Processing

This protocol is used to determine the effect of a maturation inhibitor on the proteolytic cleavage of the Gag polyprotein, specifically the conversion of the p25 (CA-SP1) precursor to the mature p24 (CA) protein.

Materials:

-

HEK293T or HeLa cells

-

HIV-1 proviral DNA (e.g., pNL4-3)

-

Transfection reagent (e.g., PolyJet)

-

Maturation inhibitor (e.g., Bevirimat)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Sucrose cushion (20% w/v in PBS)

-

Lysis buffer (e.g., RIPA buffer)

-

SDS-PAGE gels (10-12%)

-

Nitrocellulose or PVDF membranes

-

Primary antibody: Mouse anti-p24 monoclonal antibody

-

Secondary antibody: HRP-conjugated goat anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Western blotting apparatus and imaging system

Procedure:

-

Cell Culture and Transfection:

-

Plate HEK293T or HeLa cells in 6-well plates and grow to 70-80% confluency.

-

Transfect the cells with the HIV-1 proviral DNA according to the manufacturer's protocol for the chosen transfection reagent.[13]

-

-

Inhibitor Treatment:

-

At 6-8 hours post-transfection, replace the medium with fresh DMEM containing the desired concentrations of the maturation inhibitor (e.g., Bevirimat at 0.1, 1, 10, 100 nM) or a vehicle control (e.g., DMSO).[1]

-

-

Virus Harvest:

-

At 48 hours post-transfection, collect the cell culture supernatants.

-

Clarify the supernatants by centrifugation at 1,000 x g for 10 minutes to remove cell debris.

-

-

Virion Pelleting:

-

Layer the clarified supernatants onto a 20% sucrose cushion in an ultracentrifuge tube.

-

Pellet the virions by ultracentrifugation at 100,000 x g for 2 hours at 4°C.[4]

-

-

Protein Lysis and Quantification:

-

Carefully aspirate the supernatant and resuspend the viral pellet in lysis buffer.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Normalize the samples based on total protein concentration or p24 levels (determined by ELISA).

-

Resolve the viral lysates on an SDS-PAGE gel.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p24 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities for p25 (CA-SP1) and p24 (CA).

-

Calculate the ratio of p25 to p24 to determine the extent of Gag processing inhibition. An increase in this ratio indicates effective inhibition of maturation.[4]

-

Protocol 2: Transmission Electron Microscopy (TEM) of Virion Morphology

This protocol allows for the direct visualization of virion morphology to assess the structural effects of maturation inhibitors.

Materials:

-

Transfected and treated cells producing virions (from Protocol 1)

-

Fixative solution (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer)

-

1% osmium tetroxide

-

Ethanol series (for dehydration)

-

Propylene oxide

-

Epoxy resin (e.g., Epon)

-

Uranyl acetate and lead citrate (for staining)

-

Transmission Electron Microscope

Procedure:

-

Sample Preparation:

-

Harvest virions as described in Protocol 1 (steps 1-4).

-

Gently resuspend the viral pellet in the fixative solution and incubate overnight at 4°C.[13]

-

-

Postfixation and Dehydration:

-

Wash the fixed pellet with 0.1 M cacodylate buffer.

-

Postfix with 1% osmium tetroxide for 1 hour.

-

Wash with distilled water.

-

Dehydrate the sample through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).[13]

-

-

Embedding and Sectioning:

-

Infiltrate the sample with propylene oxide and then with a mixture of propylene oxide and epoxy resin.

-

Embed the sample in pure epoxy resin and polymerize at 60°C for 48 hours.[13]

-

Cut ultrathin sections (60-80 nm) using an ultramicrotome.

-

-

Staining and Imaging:

-

Place the sections on copper grids.

-

Stain the sections with uranyl acetate and lead citrate.

-

Examine the grids using a transmission electron microscope.

-

-

Analysis:

-

Capture images of multiple virions for each treatment condition.

-

Analyze the morphology of the viral cores. Untreated mature virions should have a characteristic electron-dense conical core.[14] Virions treated with a maturation inhibitor like BVM will exhibit an aberrant, often eccentric and incomplete, core structure.[1]

-

Protocol 3: TZM-bl Based HIV-1 Infectivity Assay

This is a quantitative assay to measure the infectivity of HIV-1 particles produced in the presence of a maturation inhibitor. The TZM-bl cell line contains an integrated luciferase reporter gene under the control of the HIV-1 LTR, which is activated by the viral Tat protein upon successful infection.[15][16]

Materials:

-

TZM-bl cells

-

Virus-containing supernatants from treated and untreated producer cells (from Protocol 1)

-

DMEM with 10% FBS

-

DEAE-Dextran

-

96-well cell culture plates (white, solid bottom for luminescence reading)

-

Luciferase assay reagent (e.g., Bright-Glo)

-

Luminometer

Procedure:

-

Cell Plating:

-

Plate TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of DMEM.[15]

-

Incubate for 24 hours at 37°C.

-

-

Infection:

-

Normalize the virus-containing supernatants based on p24 concentration (determined by ELISA).

-

Prepare serial dilutions of the normalized virus stocks.

-

Add 100 µL of the diluted virus to the TZM-bl cells.

-

Add DEAE-Dextran to a final concentration of 20 µg/mL to enhance infectivity.[15]

-

Include a "cells only" control (no virus) and a "virus control" (untreated virus).

-

-

Incubation:

-

Incubate the plates for 48 hours at 37°C.[15]

-

-

Luciferase Assay:

-

Remove the culture medium from the wells.

-

Add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (cells only control) from all readings.

-

Calculate the percent inhibition of infectivity for each inhibitor concentration relative to the untreated virus control.

-

Determine the IC50 or EC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion

The assays described in these notes provide a robust framework for the characterization of HIV-1 maturation inhibitors. By combining biochemical analysis of Gag processing, morphological examination of virions, and quantitative assessment of infectivity, researchers can gain a comprehensive understanding of the mechanism and potency of novel antiviral compounds targeting this essential stage of the HIV-1 lifecycle.

References

- 1. researchgate.net [researchgate.net]

- 2. Maturation inhibitors | Research Starters | EBSCO Research [ebsco.com]

- 3. CROI 2021: First results using capsid inhibitor lenacapavir against MDR HIV: potential for six-monthly ART and PrEP | HIV i-Base [i-base.info]

- 4. Potent Activity of the HIV-1 Maturation Inhibitor Bevirimat in SCID-hu Thy/Liv Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resistance to Second-Generation HIV-1 Maturation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. (PDF) The Prototype HIV-1 Maturation Inhibitor, Bevirimat, [research.amanote.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Susceptibility of Human Immunodeficiency Virus Type 1 to the Maturation Inhibitor Bevirimat Is Modulated by Baseline Polymorphisms in Gag Spacer Peptide 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alkyl Amine Bevirimat Derivatives Are Potent and Broadly Active HIV-1 Maturation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Virus production and transmission electron microscopy [bio-protocol.org]

- 14. Exploring HIV-1 Maturation: A New Frontier in Antiviral Development [mdpi.com]

- 15. hiv.lanl.gov [hiv.lanl.gov]

- 16. hcv.lanl.gov [hcv.lanl.gov]

Application Notes & Protocols for Cell-Based Assays in HIV-1 Inhibitor Evaluation

Introduction

The discovery and development of novel antiretroviral agents are critical for combating the HIV-1 pandemic. Cell-based assays are indispensable tools in this process, offering a physiologically relevant environment to assess the efficacy and cytotoxicity of potential inhibitor compounds.[1][2] Unlike biochemical assays that focus on a single viral enzyme, cell-based assays can evaluate inhibitors targeting various stages of the HIV-1 replication cycle, from entry to release, within a single screen.[2][3] This document provides detailed protocols for key cell-based assays used to identify and characterize HIV-1 inhibitors, along with methods for data analysis and presentation.

TZM-bl Reporter Gene Assay for Viral Entry and Replication Inhibition

This assay is a highly sensitive method for quantifying HIV-1 infection and its inhibition.[4] It utilizes the TZM-bl cell line, a HeLa-derived cell line engineered to express CD4, CCR5, and CXCR4.[5][6] These cells contain integrated reporter genes for firefly luciferase and β-galactosidase under the control of the HIV-1 long terminal repeat (LTR) promoter.[5][6][7] Upon successful viral entry and Tat protein expression, the LTR is activated, leading to the expression of the reporter genes, which can be easily quantified.[5][7]

Experimental Workflow: TZM-bl Assay

Protocol: TZM-bl Assay

Materials:

-

TZM-bl cells (NIH AIDS Reagent Program, Cat. No. 8129)[5]

-

Growth Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 25 mM HEPES, and 50 µg/ml gentamicin[7]

-

Assay Medium: Growth medium containing DEAE-dextran (15-40 µg/ml) to enhance infection[1][7]

-

HIV-1 virus stock (replication-competent or Env-pseudotyped virus)

-

Test inhibitor compounds

-

96-well flat-bottom, tissue culture-treated plates (white, for luminescence)

-

Luciferase assay reagent (e.g., Britelite)

-

Luminometer

Procedure:

-

Cell Seeding: Trypsinize and resuspend TZM-bl cells in growth medium. Seed 1 x 10⁴ cells in 100 µl of growth medium per well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.[7]

-

Compound Preparation: Prepare serial dilutions of the test inhibitor in assay medium.

-

Infection:

-

Remove the growth medium from the cells.

-

Add 50 µl of the diluted inhibitor to each well.

-

Add 50 µl of virus stock (pre-titrated to yield a high signal-to-noise ratio) to each well.

-

Include "virus control" wells (cells + virus, no inhibitor) and "cell control" wells (cells only, no virus or inhibitor).[6]

-

-

Incubation: Cover the plate and incubate for 48 hours at 37°C, 5% CO₂.[6][7]

-

Lysis and Readout:

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the virus control wells after subtracting the background from cell control wells. Plot the percent inhibition against the log of the inhibitor concentration to determine the 50% inhibitory concentration (IC₅₀) using non-linear regression.

p24 Antigen Capture ELISA for Replication Inhibition

This assay quantifies the concentration of the HIV-1 p24 capsid protein, a key marker of viral replication.[8][9] A decrease in p24 levels in the cell culture supernatant in the presence of an inhibitor indicates suppression of viral replication. This method is particularly useful for evaluating inhibitors of reverse transcriptase and protease.[1]

Experimental Workflow: p24 ELISA

Protocol: p24 Antigen Capture ELISA

Materials:

-

Susceptible T-cell line (e.g., MT-4, PM1) or Peripheral Blood Mononuclear Cells (PBMCs)

-

HIV-1 virus stock

-

Test inhibitor compounds

-

Commercial HIV-1 p24 Antigen Capture Assay kit (contains coated plates, standards, disruption buffer, detector antibody, conjugate, substrate, wash buffer, and stop solution)[8][9]

-

Microplate reader

Procedure:

-

Viral Inhibition Assay:

-

Seed cells (e.g., MT-4) in a 96-well plate.

-

Pre-incubate cells with serial dilutions of the test inhibitor for 1-2 hours.

-

Infect cells with a known amount of HIV-1.

-

Incubate for 3-7 days at 37°C, 5% CO₂.

-

After incubation, centrifuge the plate to pellet cells and carefully collect the supernatant for p24 analysis.

-

-

p24 ELISA (based on a typical kit protocol): [8][10]

-

Sample Preparation: Add 25 µl of Disruption Buffer to each well of the p24 ELISA plate. Add 100 µl of cell culture supernatant (or p24 standards) to the wells.[8]

-

Antigen Capture: Gently mix, cover the plate, and incubate at 37°C for 60 minutes.[8]

-

Washing: Wash the plate 4 times with Wash Buffer.[8]

-

Detector Antibody: Add 100 µl of biotinylated detector antibody solution to each well. Cover and incubate at 37°C for 60 minutes.[10]

-

Washing: Repeat the wash step.

-

Conjugate Incubation: Add 100 µl of Streptavidin-HRP conjugate to each well. Cover and incubate at room temperature for 30 minutes in the dark.[10]

-

Washing: Repeat the wash step.